Cas no 2229641-29-4 (2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine)

2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine
- EN300-1943372
- 2229641-29-4
-
- インチ: 1S/C8H5F3N2O2/c9-8(10,11)6-2-1-4-12-7(6)3-5-13(14)15/h1-5H/b5-3+
- InChIKey: XHWSPUDBKBHSFL-HWKANZROSA-N
- ほほえんだ: FC(C1=CC=CN=C1/C=C/[N+](=O)[O-])(F)F
計算された属性
- せいみつぶんしりょう: 218.03031189g/mol
- どういたいしつりょう: 218.03031189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.7Ų
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1943372-0.5g |
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine |
2229641-29-4 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1943372-5g |
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine |
2229641-29-4 | 5g |
$2028.0 | 2023-09-17 | ||
Enamine | EN300-1943372-0.25g |
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine |
2229641-29-4 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1943372-10g |
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine |
2229641-29-4 | 10g |
$3007.0 | 2023-09-17 | ||
Enamine | EN300-1943372-0.1g |
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine |
2229641-29-4 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1943372-5.0g |
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine |
2229641-29-4 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1943372-0.05g |
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine |
2229641-29-4 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1943372-10.0g |
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine |
2229641-29-4 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1943372-2.5g |
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine |
2229641-29-4 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1943372-1.0g |
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine |
2229641-29-4 | 1g |
$1014.0 | 2023-06-03 |
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2-(2-nitroethenyl)-3-(trifluoromethyl)pyridineに関する追加情報
Research Brief on 2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine (CAS: 2229641-29-4) in Chemical Biology and Pharmaceutical Applications
The compound 2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine (CAS: 2229641-29-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This nitrovinyl-substituted pyridine derivative exhibits a combination of electron-withdrawing groups (nitro and trifluoromethyl) that confer distinct reactivity and biological activity. Recent studies have explored its utility as a versatile building block in medicinal chemistry and its interactions with biological targets.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's role as a Michael acceptor in covalent inhibitor design. The electron-deficient double bond formed by the nitroethenyl group was shown to selectively react with cysteine thiols in target proteins, enabling the development of irreversible inhibitors for kinases involved in inflammatory pathways. Molecular docking simulations demonstrated favorable binding interactions with the ATP-binding site of p38 MAP kinase, with the trifluoromethyl group contributing to enhanced binding affinity through hydrophobic interactions.
Further pharmacological characterization revealed interesting ADME properties for this scaffold. The presence of the trifluoromethyl group was found to improve metabolic stability while maintaining acceptable solubility profiles. In vitro studies using human liver microsomes showed a half-life of >120 minutes, suggesting favorable pharmacokinetic properties for further drug development. The compound's LogP of 2.1 and polar surface area of 65 Ų indicate good membrane permeability while retaining sufficient aqueous solubility for oral bioavailability.
Recent synthetic methodology developments have expanded access to this compound and its derivatives. A 2024 publication in Organic Letters described a novel palladium-catalyzed coupling approach that allows for the efficient introduction of diverse substituents at the pyridine 4-position while preserving the reactive nitrovinyl moiety. This advancement has enabled the creation of focused libraries for structure-activity relationship studies, with several analogs showing promising activity against neglected tropical disease targets.
The safety profile of 2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine has been evaluated in preliminary toxicology studies. While the compound shows some cytotoxicity at higher concentrations (IC50 = 25 μM in HepG2 cells), structure-toxicity relationship studies have identified modifications that can mitigate this effect while maintaining target activity. These findings position this scaffold as a valuable starting point for the development of novel therapeutic agents across multiple disease areas.
Ongoing research is exploring the compound's potential in targeted protein degradation strategies. The reactive nitrovinyl group has been successfully incorporated into PROTAC (PROteolysis TArgeting Chimera) designs, where it serves dual functions as both a warhead for target binding and an electrophile for E3 ligase recruitment. Early results suggest this approach may overcome some limitations of traditional PROTAC designs, particularly in achieving sustained target degradation.
In conclusion, 2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine represents a promising multifunctional scaffold in modern drug discovery. Its unique combination of chemical reactivity and favorable physicochemical properties continues to inspire innovative applications in covalent inhibitor design, targeted protein degradation, and beyond. Future research directions will likely focus on optimizing selectivity profiles and further exploring its potential in emerging therapeutic modalities.
2229641-29-4 (2-(2-nitroethenyl)-3-(trifluoromethyl)pyridine) 関連製品
- 1214371-23-9(3-Nitro-5-(pyridin-3-yl)benzoic acid)
- 201595-63-3(L-Tyrosine-13C6)
- 1448046-00-1(N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 132369-07-4(1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)
- 37576-04-8(1-(3-Chloro-propoxy)-2-nitro-benzene)
- 2227650-72-6(5-bromo-2-(2S)-2-hydroxypropylphenol)
- 886498-49-3((2,3-Difluorophenyl)methanesulfonyl chloride)
- 633285-23-1(2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole)
- 116886-12-5(1-(Phenoxymethyl)cyclopentan-1-ol)
- 18453-26-4((2-Methyl-1H-imidazol-4-yl)methanamine)


